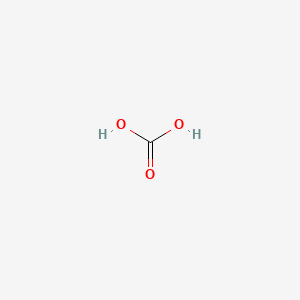

Carbonic Acid

Übersicht

Beschreibung

Carbonic acid is a carbon oxoacid and a chalcothis compound. It has a role as a mouse metabolite. It is a conjugate acid of a hydrogencarbonate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound (H2C03). The hypothetical acid of carbon dioxide and water. It exists only in the form of its salts (carbonates), acid salts (hydrogen carbonates), amines (carbamic acid), and acid chlorides (carbonyl chloride). (From Grant and Hackh's Chemical Dictionary, 5th ed)

See also: Carbon Dioxide (related).

Wissenschaftliche Forschungsanwendungen

Food and Beverage Industry

Carbonated Beverages

- Carbonic acid is essential in the production of carbonated drinks, such as sodas and sparkling waters. The carbonation process involves dissolving carbon dioxide in water, which forms this compound, giving beverages their characteristic fizz.

| Beverage Type | This compound Role |

|---|---|

| Soft Drinks | Provides carbonation and flavor |

| Sparkling Wines | Enhances effervescence |

| Mineral Waters | Naturally occurring this compound |

Food Processing

- In food processing, this compound is used for its preservative qualities and to enhance the texture of frozen products. It helps maintain the quality of refrigerated goods by inhibiting microbial growth.

Medical Applications

Therapeutic Uses

- This compound is utilized in therapeutic baths, particularly for patients with hypertension or cardiovascular issues. The gas is absorbed through the skin, promoting relaxation and improving circulation.

Vomiting Induction

- In emergency medicine, this compound solutions are sometimes ingested to induce vomiting in cases of drug overdose, though this practice requires careful medical supervision due to potential risks.

Environmental Applications

Carbon Capture and Storage

- This compound plays a crucial role in carbon capture technologies aimed at reducing atmospheric CO2 levels. By converting CO2 into a more stable form, it facilitates the storage of carbon dioxide underground, mitigating climate change impacts.

Ocean Acidification Studies

- Research on this compound contributes to understanding ocean chemistry and its role in buffering ocean pH levels against acidification caused by increased atmospheric CO2 concentrations. This knowledge is vital for marine ecosystem health.

Industrial Applications

Water Treatment

- This compound is used in water treatment processes to adjust pH levels and enhance the solubility of minerals, making it easier to remove impurities from water supplies.

Enhanced Oil Recovery

- In the oil industry, carbon dioxide (which forms this compound when dissolved in water) is injected into oil fields to increase hydrocarbon recovery rates. This method has been employed since the 1950s and has significantly improved oil extraction efficiency.

| Industry | Application |

|---|---|

| Oil Industry | Enhanced oil recovery |

| Water Treatment | pH adjustment and mineral solubility |

| Food Processing | Preservation and texture enhancement |

Cosmetic Applications

Skin Treatments

- In cosmetology, this compound is incorporated into skin treatments for its exfoliating properties. It aids in cleansing the skin and promoting rejuvenation through controlled chemical reactions.

Case Study 1: Carbon Capture Technology

A recent study highlighted advancements in capturing atmospheric CO2 through chemical processes involving this compound. The research demonstrated that utilizing this compound can enhance mineralization processes, effectively storing CO2 as stable mineral compounds underground .

Case Study 2: Medical Use of Carbon Dioxide Baths

Health resorts have reported positive outcomes from using carbon dioxide baths enriched with this compound for patients with cardiovascular conditions. Patients experienced improved blood circulation and reduced symptoms of hypertension after regular treatments .

Case Study 3: Enhanced Oil Recovery Techniques

The Weyburn oilfield project in Canada exemplifies successful implementation of CO2 injection for enhanced oil recovery. Since its inception, this project has led to significant increases in oil production while simultaneously storing millions of tons of CO2 underground .

Eigenschaften

CAS-Nummer |

22719-67-1 |

|---|---|

Molekularformel |

H2CO3 CH2O3 |

Molekulargewicht |

62.025 g/mol |

IUPAC-Name |

carbonic acid |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4) |

InChI-Schlüssel |

BVKZGUZCCUSVTD-UHFFFAOYSA-N |

SMILES |

C(=O)(O)O |

Kanonische SMILES |

C(=O)(O)O |

melting_point |

720 °C |

Physikalische Beschreibung |

Solid |

Löslichkeit |

12.8 mg/mL (cold water) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.